molecular formula C19H15N3O4 B2968260 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034329-59-2

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2968260
CAS No.: 2034329-59-2
M. Wt: 349.346
InChI Key: HYIPQBWOAQWUPF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic molecule that features a diverse array of functional groups. It boasts a unique structure combining a furan ring, a pyrazole ring, and a chromone derivative, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic routes and reaction conditions: To prepare N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a multi-step synthetic route is required. One potential pathway involves the synthesis of the intermediate compounds such as 4-(furan-3-yl)-1H-pyrazole and 4-oxo-4H-chromene-2-carboxylic acid.

  • Step 1: : Synthesis of 4-(furan-3-yl)-1H-pyrazole

    • Starting with furan-3-carboxaldehyde, a pyrazole ring is introduced via a condensation reaction with hydrazine.

    • Reaction Conditions: Catalysis with acetic acid at 80°C for several hours.

  • Step 2: : Synthesis of 4-oxo-4H-chromene-2-carboxylic acid

    • Starting from a suitable chromone precursor, oxidation is performed using potassium permanganate.

    • Reaction Conditions: Room temperature and aqueous medium.

  • Step 3: : Coupling Reaction

    • The two intermediates are then coupled using a peptide coupling reagent such as EDCI and HOBt.

    • Reaction Conditions: Solvent like dichloromethane and room temperature.

Industrial Production Methods: Industrial production may involve optimization of these synthetic steps for large-scale output. This would include optimizing reaction conditions, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation and Reduction: : The compound can undergo various oxidation and reduction reactions due to the presence of reactive functional groups such as the furan ring and pyrazole ring.

  • Substitution Reactions: : The presence of multiple aromatic rings allows for electrophilic and nucleophilic substitution reactions.

  • Amidation and Hydrolysis: : The carboxamide group can engage in hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenated reagents, strong acids/bases.

Major Products Formed

  • Hydroxylated derivatives, reduced pyrazole derivatives, substituted furan compounds.

Scientific Research Applications

Chemistry: : The compound's structure allows it to serve as a ligand in coordination chemistry, forming complexes with transition metals. Biology : In biological research, it can act as a probe to study enzyme interactions due to its multiple functional groups. Medicine : It shows potential as a therapeutic agent, particularly in anti-inflammatory and anticancer studies due to its ability to interact with specific biological pathways. Industry : It may be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity. The pathways involved include:

  • Anti-inflammatory Pathways: : Inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Pathways: : Disruption of cell signaling pathways like PI3K/AKT.

Comparison with Similar Compounds

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a furan ring, pyrazole ring, and chromone derivative.

Similar Compounds

  • N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-sulfonamide: : Similar structure but with a sulfonamide group.

  • 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromen-4-one: : Lacks the carboxamide group but shares the core structure.

These similarities highlight the compound's unique structure and potential for diverse scientific applications. Whether in the lab or industrial settings, this compound is poised to make a significant impact.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-16-9-18(26-17-4-2-1-3-15(16)17)19(24)20-6-7-22-11-14(10-21-22)13-5-8-25-12-13/h1-5,8-12H,6-7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIPQBWOAQWUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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